molecular formula C28H25N3O6S B3698447 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxy-5-nitrophenyl)benzamide

2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No.: B3698447
M. Wt: 531.6 g/mol
InChI Key: YHZQKTQAZYNWDP-UHFFFAOYSA-N
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Description

The compound “2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxy-5-nitrophenyl)benzamide” is a complex organic molecule. It contains several functional groups including a benzyl group, a sulfonyl group, an amino group, and a benzamide group . The exact properties and applications of this compound may vary depending on its specific structure and the context in which it is used.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the benzyl group could be introduced through a Friedel-Crafts alkylation, while the sulfonyl group could be added through a sulfonation reaction . The exact synthesis pathway would depend on the desired final product and the starting materials available.


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a large number of atoms and several different types of bonds. The presence of the sulfonyl group suggests that the compound may exhibit resonance, which could affect its chemical behavior .


Chemical Reactions Analysis

The compound’s chemical reactions would likely be influenced by the presence of its various functional groups. For example, the benzyl group might undergo electrophilic aromatic substitution, while the sulfonyl group could participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the presence of the polar sulfonyl group and the nonpolar benzyl group . Its melting and boiling points would depend on the strength of the intermolecular forces present in the compound .

Future Directions

The future directions for research on this compound could be numerous. Potential areas of interest might include exploring its potential uses in medicine or industry, investigating its physical and chemical properties in more detail, or developing more efficient methods for its synthesis .

Properties

IUPAC Name

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(2-methoxy-5-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O6S/c1-20-12-15-23(16-13-20)38(35,36)30(19-21-8-4-3-5-9-21)26-11-7-6-10-24(26)28(32)29-25-18-22(31(33)34)14-17-27(25)37-2/h3-18H,19H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZQKTQAZYNWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4=C(C=CC(=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxy-5-nitrophenyl)benzamide
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2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxy-5-nitrophenyl)benzamide
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2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxy-5-nitrophenyl)benzamide
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2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxy-5-nitrophenyl)benzamide
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2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxy-5-nitrophenyl)benzamide
Reactant of Route 6
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2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxy-5-nitrophenyl)benzamide

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